molecular formula C21H30N2O4S B11079387 Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B11079387
M. Wt: 406.5 g/mol
InChI Key: BHXCRPKRPWOKKS-UHFFFAOYSA-N
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Description

ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, cyclohexyl and cyclopentyl groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyclohexyl and cyclopentyl groups. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Cyclohexyl and Cyclopentyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Functional Group Modifications: Various functional groups can be added or modified using reagents such as acyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Acyl chlorides, amines, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]ACETATE
  • ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE

Uniqueness

ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H30N2O4S/c1-3-27-21(26)16-13(2)17(19(25)22-15-11-7-8-12-15)28-20(16)23-18(24)14-9-5-4-6-10-14/h14-15H,3-12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

BHXCRPKRPWOKKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3CCCCC3

Origin of Product

United States

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